Sodium 3,4-difluorophenylacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(3,4-difluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2.Na/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKBATVPCWWFR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)[O-])F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium 3,4 Difluorophenylacetate and Its Precursors
Classical Synthetic Approaches to 3,4-Difluorophenylacetic Acid
Traditional methods for synthesizing 3,4-difluorophenylacetic acid have relied on well-established organic reactions. These approaches, while foundational, often involve multiple steps and varying yields.
A common and straightforward method for obtaining 3,4-difluorophenylacetic acid is through the hydrolysis of its corresponding esters, such as methyl 3,4-difluorophenylacetate or ethyl 2-(3,4-difluorophenyl)acetate. smolecule.com This reaction can be catalyzed by either an acid or a base.
Base-catalyzed hydrolysis, or saponification, is frequently employed. smolecule.com In a typical procedure, the ester is treated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) to ensure miscibility. smolecule.com The reaction mixture is heated to facilitate the cleavage of the ester bond, yielding the sodium or potassium salt of the carboxylic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the desired 3,4-difluorophenylacetic acid.
Acid-catalyzed hydrolysis is an alternative route, where the ester is heated with a strong acid in the presence of water. This reversible reaction is driven to completion by using a large excess of water.
| Reaction | Catalyst | Typical Reagents | Key Feature |
| Saponification | Base | NaOH or KOH in water/ethanol | Forms the carboxylate salt, followed by acidification. smolecule.com |
| Acid Hydrolysis | Acid | Strong acid (e.g., H2SO4) in water | Reversible reaction driven by excess water. |
Carboxylation reactions involve the introduction of a carboxyl group (-COOH) onto the 3,4-difluorophenyl scaffold. One classical approach involves the formation of a Grignard reagent from a 3,4-difluorobenzyl halide. This organomagnesium compound is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield 3,4-difluorophenylacetic acid.
Another pathway is the carbonylation of benzyl (B1604629) halides. For instance, a 2,3-difluorobenzyl halide can be carbonylated using carbon monoxide with a cobalt tetracarbonyl catalyst in a solvent like methanol (B129727) to produce the corresponding acid. This method is noted for its mild conditions and high yield. Similarly, polyfluorinated benzyl fluorides and chlorides can be reacted with carbon monoxide in the presence of antimony pentafluoride (SbF5) to produce the corresponding arylacetic acids after hydrolysis. mdpi.com
The oxidation of 3,4-difluorobenzyl alcohol presents a direct route to 3,4-difluorophenylacetic acid. chemchart.comgreyhoundchrom.comsigmaaldrich.com However, this transformation requires careful selection of oxidizing agents to avoid over-oxidation to the corresponding benzoic acid. Mild oxidizing agents are generally preferred.
A two-step approach is more common, where 3,4-difluorobenzyl alcohol is first converted to 3,4-difluorobenzyl cyanide. This is typically achieved by converting the alcohol to a good leaving group, such as a halide, followed by nucleophilic substitution with a cyanide salt. The resulting benzyl cyanide is then hydrolyzed under acidic or basic conditions to afford 3,4-difluorophenylacetic acid.
A more direct, albeit less common, method is the electrochemical carboxylation of benzyl alcohols that possess electron-withdrawing groups on the phenyl ring. researchgate.net However, this method has been reported to be inapplicable to difluorobenzyl alcohol. researchgate.net
Contemporary and Advanced Synthetic Strategies
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing carbon-carbon bonds and introducing functional groups, which can be applied to the synthesis of 3,4-difluorophenylacetic acid and its derivatives.
Transition metal catalysis has revolutionized organic synthesis, and iron-catalyzed reactions are gaining prominence due to iron's low cost and low toxicity. An iron-catalyzed 1,3-nitrogen shift has been developed to synthesize N-Boc-protected α-amino acids, including a derivative of (2,4-difluorophenyl)acetic acid. thieme-connect.comthieme-connect.com While not a direct synthesis of 3,4-difluorophenylacetic acid, this methodology highlights the potential of iron catalysis in forming the core structure.
Palladium-catalyzed reactions are also highly relevant. For example, a decarbonylative coupling of difluorobenzyl glutarimides with (hetero)aryl boronate esters has been reported to yield difluorobenzyl-substituted (hetero)arenes. nih.gov This demonstrates a modern approach to forming the difluorobenzyl moiety.
Decarboxylative reactions, where a carboxyl group is removed, have emerged as powerful tools in organic synthesis. Nickel-catalyzed decarboxylative difluoromethylation reactions can convert alkyl carboxylic acids into difluoromethylated products. nih.govnih.govacs.org This strategy is particularly useful for installing difluoromethyl (CF2H) groups with high enantioselectivity. nih.govnih.govacs.org
Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Compounds (e.g., PFAS-Free Methodologies)
The synthesis of many fluorinated compounds has historically relied on reagents that are now classified as per- and polyfluoroalkyl substances (PFAS), which are facing increasing legislative scrutiny due to their environmental persistence. uva.nlbritishwaterfilter.com This has spurred significant research into "PFAS-free" synthetic routes. A leading sustainable alternative involves the use of simple, inorganic fluoride (B91410) sources like caesium fluoride. uva.nlbritishwaterfilter.comeuropeanpharmaceuticalreview.com Chemists have developed methods that avoid PFAS reagents by utilizing caesium fluoride to introduce trifluoromethyl groups (-CF3) onto molecules, which can enhance metabolic stability and hydrophobicity in pharmaceuticals and agrochemicals. uva.nlbritishwaterfilter.com This approach represents a more environmentally friendly option for producing fluorinated compounds. uva.nleuropeanpharmaceuticalreview.com
In a broader sense, the search for non-toxic alternatives to PFAS is a major goal in green chemistry. scitechdaily.com Researchers are exploring how the unique spatial "bulkiness" of fluorine, which contributes to its desirable properties, can be mimicked by non-fluorinated components containing only carbon and hydrogen. scitechdaily.com
Table 1: Comparison of Traditional vs. Green Fluorination Approaches
| Feature | Traditional Fluorination Methods | Green/Sustainable (PFAS-Free) Methods |
|---|---|---|
| Fluorine Source | Often relies on bespoke PFAS-based reagents. uva.nl | Utilizes simple inorganic salts like caesium fluoride (CsF). uva.nlbritishwaterfilter.com |
| Environmental Impact | High, due to the persistence of PFAS ("forever chemicals"). britishwaterfilter.comscitechdaily.com | Lower environmental impact, avoiding persistent pollutants. uva.nl |
| Safety | Can involve hazardous and difficult-to-handle reagents. beilstein-journals.org | Can be made safer, especially when integrated with flow chemistry systems. britishwaterfilter.comeuropeanpharmaceuticalreview.com |
| Regulatory Outlook | Facing increasing future legislation and restrictions. britishwaterfilter.comeuropeanpharmaceuticalreview.com | Aligns with green chemistry principles and avoids upcoming regulations. |
Flow Chemistry Applications in Synthesis of Fluorinated Compounds
Flow chemistry, where reactions are conducted in continuous-flowing streams within a network of tubes or microreactors, has emerged as a powerful methodology for the synthesis of fluoro-organic compounds. beilstein-journals.orgrsc.org This technique offers significant advantages over traditional batch synthesis, particularly in managing the challenges associated with fluorination. beilstein-journals.org
Key benefits include enhanced safety and precise reaction control. beilstein-journals.org Many fluorination reactions are highly energetic or involve hazardous reagents; containing these processes within a closed, small-volume flow system minimizes risks. britishwaterfilter.comeuropeanpharmaceuticalreview.com Furthermore, the high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more efficient and controlled reactions with higher yields. britishwaterfilter.combeilstein-journals.org
Researchers at the University of Amsterdam have successfully integrated this technology for PFAS-free synthesis. uva.nlbritishwaterfilter.com Their system uses a packed-bed flow reactor containing caesium fluoride salt. uva.nleuropeanpharmaceuticalreview.com Precursor molecules are passed through this reactor, where they are fluorinated with high efficiency due to the excellent mixing and large surface area of the salt. uva.nlbritishwaterfilter.comeuropeanpharmaceuticalreview.com This approach has been used to create a variety of fluorinated products relevant to the pharmaceutical industry. europeanpharmaceuticalreview.com The development of a continuous, protecting-group-free process for synthesizing fluorinated α-amino acids highlights the potential for large-scale production using flow chemistry. chemistryviews.org
Table 2: Advantages of Flow Chemistry in Fluorination Synthesis
| Advantage | Description | Source Citation(s) |
|---|---|---|
| Enhanced Safety | Hazardous reagents and intermediates are contained within a closed, small-volume system, minimizing exposure and risk of uncontrolled reactions. | britishwaterfilter.comeuropeanpharmaceuticalreview.combeilstein-journals.org |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher selectivity and reproducibility. | beilstein-journals.org |
| High Efficiency | Superior mass and heat transfer in microreactors result in faster reaction times and higher yields compared to batch processes. | britishwaterfilter.combeilstein-journals.org |
| Versatility & Flexibility | Modular systems can be easily adapted for different reactions and allow for the integration of multiple synthetic and analytical steps. | uva.nleuropeanpharmaceuticalreview.comrsc.org |
| Scalability | Enables large-scale production of fluorinated building blocks, which has been a barrier to their wider use in various scientific fields. | chemistryviews.org |
Stereoselective Synthesis of Related Fluorinated Phenylacetate Derivatives
Achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is a significant challenge in the synthesis of complex fluorinated molecules, including derivatives related to phenylacetate. The introduction of a fluorine atom can create a chiral center, making the development of enantioselective or diastereoselective methods crucial for pharmaceutical applications.
Palladium (Pd) catalysis has proven to be a powerful tool for the site- and diastereoselective fluorination of C(sp³)–H bonds in α-amino acid derivatives, which are structurally related to phenylacetates. nih.gov In one notable method, a Pd(II)/Pd(IV) catalytic cycle is employed, using a bidentate 2-(pyridine-2-yl)isopropylamine (PIP) auxiliary to direct the fluorination to a specific β-methylene C-H bond. beilstein-journals.org This approach works for a range of substrates, including those with aliphatic and benzylic C-H bonds, to produce β-fluorinated α-amino acids with excellent diastereoselectivity. nih.govbeilstein-journals.org Mechanistic studies suggest that the process involves the rapid reductive elimination of the C-F bond from a high-valent palladium intermediate. nih.gov
Other research has focused on the enantioselective fluorination of α-cyanoacetates using a palladium catalyst with enantiopure diphosphane (B1201432) ligands, achieving high enantiomeric excess (up to 93%). beilstein-journals.org
Table 3: Examples of Stereoselective Fluorination of Phenylacetate-Related Derivatives
| Catalyst/System | Substrate Type | Key Feature | Achieved Selectivity | Source Citation(s) |
|---|---|---|---|---|
| Pd(II) with PIP directing group | α-Amino acid derivatives | C-H activation at the β-position. | Excellent diastereoselectivity. | nih.govbeilstein-journals.org |
| Chiral Palladium Complex | α-Chloro-β-keto phosphonates | Air and moisture-stable catalyst, low loading (0.5 mol%). | Up to 95% enantiomeric excess (ee). | beilstein-journals.org |
| Palladium with enantiopure diphosphane ligands | Ethyl 2-cyano-2-phenylacetate | Asymmetric fluorination of an α-cyanoacetate. | Up to 93% enantiomeric excess (ee). | beilstein-journals.org |
| Chiral Isothiourea Catalyst | α-Alkynyl-substituted acetic acids | Organocatalytic enantioselective fluorination using NFSI as the fluorine source. | High enantioselectivity. | mdpi.com |
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Carboxylate Group in Sodium 3,4-Difluorophenylacetate
The carboxylate group (–COO⁻) is a primary site of chemical reactivity in the molecule, governing its behavior in acid-base equilibria and its ability to coordinate with metal ions.
This compound is the sodium salt of 3,4-difluorophenylacetic acid. The formation of this salt is an acid-base reaction where the acidic proton of the carboxylic acid group is transferred to a base, such as sodium hydroxide (B78521). The position of this equilibrium is dictated by the acidity of the parent acid, 3,4-difluorophenylacetic acid.
The equilibrium for the salt formation can be represented as: C₈H₅F₂O₂H + NaOH ⇌ C₈H₄F₂NaO₂ + H₂O
In aqueous solution, the salt exists as the dissociated sodium cations (Na⁺) and 3,4-difluorophenylacetate anions (C₈H₄F₂O₂⁻). The extent of hydrolysis, where the anion reacts with water to reform the parent acid, is generally low for salts of weak acids and strong bases.
The carboxylate group of 3,4-difluorophenylacetate can act as a ligand, donating its oxygen lone pairs to form coordination complexes with transition metal ions. Copper(II) carboxylates are a well-studied class of compounds, often forming characteristic dinuclear "paddlewheel" structures. nih.govnih.govmdpi.com
In these structures, two copper(II) ions are bridged by four carboxylate ligands. nih.govmdpi.com Each copper ion typically adopts a square pyramidal geometry, with the four equatorial positions occupied by oxygen atoms from the bridging carboxylate groups and an axial position that can be occupied by a solvent molecule or another N-donor ligand. nih.govrsc.org
Research has been conducted on the synthesis and characterization of copper(II) complexes with 3,4-difluorophenylacetate and N-donor co-ligands like 2-methylpyridine (B31789) and 3-methylpyridine. nih.gov These studies confirm the formation of dinuclear complexes with the general formula [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(L)₂], where L is the N-donor ligand. nih.gov The coordination of the carboxylate ligand is confirmed by FTIR spectroscopy, which shows the disappearance of the broad –OH band of the carboxylic acid and the appearance of new bands corresponding to the Cu-O bond. nih.govmdpi.com The fluorinated ligands are noted to enhance thermal stability and vapor pressure in some copper complexes. mdpi.com
Table 1: Structural Data for a Representative Copper(II) 3,4-Difluorophenylacetate Complex Data derived from studies on similar copper(II) carboxylate paddlewheel structures.
| Parameter | Typical Value/Description | Reference |
| Formula | [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(L)₂] | nih.gov |
| Coordination Geometry | Distorted Square Pyramidal around each Cu(II) ion | nih.govmdpi.com |
| Cu-O Bond Distances (Å) | ~1.96 - 1.98 | nih.gov |
| Carboxylate Coordination | Bridging bidentate (syn, syn-η¹:η¹:μ) | nih.govmdpi.com |
| Structure | Dinuclear Paddlewheel | nih.govnih.gov |
Aromatic Ring Reactivity in Difluorophenylacetate Systems
The reactivity of the benzene (B151609) ring in 3,4-difluorophenylacetate is significantly influenced by the two fluorine atoms and the CH₂COO⁻ group.
In electrophilic aromatic substitution (EAS), the substituents on the ring direct the incoming electrophile. Fluorine is an ortho-, para-directing group, although it is deactivating due to its high electronegativity. The CH₂COO⁻ group is considered weakly deactivating.
For 3,4-difluorophenylacetic acid, the directing effects of the two fluorine atoms are paramount. The fluorine at C-4 directs ortho to its position (C-3 and C-5), and the fluorine at C-3 directs ortho and para to its position (C-2, C-4, and C-6). The combined effect would predict substitution primarily at positions C-2, C-5, and C-6.
Studies on analogous compounds like 3,4-difluorotoluene (B1333485) provide insight. Nitration of 3,4-difluorotoluene, for example, can yield various products, including 2-nitro-4,5-difluorotoluene, indicating that substitution can occur ortho to one fluorine and meta to the other. xieshichem.com The specific regioselectivity in electrophilic substitutions on 3,4-difluorophenylacetic acid would depend heavily on the reaction conditions and the nature of the electrophile.
Aromatic rings bearing electron-withdrawing groups, such as fluorine, are activated towards nucleophilic aromatic substitution (SₙAr). nih.gov The presence of two fluorine atoms on the phenyl ring of 3,4-difluorophenylacetate makes it a candidate for SₙAr reactions, where a nucleophile replaces one of the fluorine atoms. evitachem.com
The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing fluorine atoms. SₙAr reactions on difluorobenzene derivatives are well-documented, allowing for the introduction of various nucleophiles like amines or thiols, often under basic conditions. researchgate.net While specific studies on this compound were not found, its derivatives are expected to undergo these reactions, providing a route to further functionalized phenylacetic acids. evitachem.com
Mechanisms of Decarboxylation in Phenylacetic Acid Derivatives
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For phenylacetic acid and its derivatives, this reaction typically occurs under elevated temperatures and can proceed through different mechanisms depending on the pH and the form of the reactant (the free acid or the carboxylate anion). elsevierpure.comresearchgate.net
Studies on the hydrothermal decarboxylation of phenylacetic acids reveal that the reaction is irreversible and follows first-order kinetics. elsevierpure.com Two distinct mechanisms have been proposed:
For the free acid (e.g., 3,4-difluorophenylacetic acid): The reaction is thought to proceed through the formation of a ring-protonated zwitterionic intermediate. elsevierpure.comresearchgate.net
For the anion (e.g., 3,4-difluorophenylacetate): The anion is believed to decarboxylate directly to form a benzyl (B1604629) anion intermediate. elsevierpure.comresearchgate.net
The product of decarboxylation is the corresponding toluene (B28343) derivative, in this case, 3,4-difluorotoluene. elsevierpure.com The rate of decarboxylation is sensitive to the electronic properties of substituents on the ring. Electron-withdrawing groups like fluorine can influence the stability of the intermediates and thus the reaction rate. elsevierpure.com For instance, the presence of fluorine substituents has been shown to have a significant influence on the free radical activity and reactivity in decarboxylation reactions. researchgate.net Other studies have shown that oxidative decarboxylation of arylacetic acids can be catalyzed by metals like copper to produce aldehydes and ketones. chemrevlett.comiaea.org
Table 2: Proposed Decarboxylation Mechanisms for Phenylacetic Acid Derivatives
| Reactant Form | Proposed Intermediate | Product | Reference |
| Phenylacetic Acid | Ring-protonated zwitterion | Toluene + CO₂ | elsevierpure.comresearchgate.net |
| Phenylacetate Anion | Benzyl anion | Toluene + CO₂ | elsevierpure.comresearchgate.net |
Role of the Sodium Cation in Catalysis and Reaction Pathways
The sodium cation (Na⁺), while often considered a simple spectator ion, can significantly influence the reactivity and pathways of organic reactions involving its counterion.
Studies on carboxylated cellulose (B213188) nanocrystals have shown that the sodium counterion can have a catalytic effect, leading to more structural degradation upon heating compared to the acid form. researchgate.net This effect was linked to the formation of sodium carbonate, which in turn influenced decarboxylation reactions. researchgate.net The presence of sodium ions can suppress the sour taste of organic acids, an effect that is not solely due to pH changes but also to direct interactions of the Na⁺ ion. usda.gov These findings highlight that the sodium ion is not inert and can actively participate in modulating the chemical and physical properties of the carboxylate anion.
While strong Lewis acids like AlCl₃ are traditional catalysts for Friedel-Crafts reactions, certain sodium salts have also demonstrated catalytic activity. wikipedia.orgbyjus.commasterorganicchemistry.com Specifically, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) has been shown to catalyze Friedel-Crafts addition reactions. nih.gov The proposed mechanism involves a chelating effect between the Na⁺ cation and the electrophile (e.g., the nitro group of trans-β-nitrostyrene), which activates it for nucleophilic attack by an aromatic ring. nih.gov This demonstrates that the sodium ion can function as a mild Lewis acid catalyst, enabling transformations that typically require much harsher reagents. Although direct Friedel-Crafts reactions using this compound as a catalyst are not documented, the principle suggests that the Na⁺ ion could play a non-innocent role in reactions involving electrophilic species.
Sodium metal is a powerful reducing agent with diverse applications in organic chemistry. masterorganicchemistry.com Its reaction with a carboxylic acid like 3,4-difluorophenylacetic acid is a straightforward acid-base reaction, yielding this compound and hydrogen gas. chemistryguru.com.sgvedantu.com This is a common method for preparing sodium carboxylates. britannica.com
2 CH₇H₅F₂O₂ + 2 Na → 2 NaC₈H₄F₂O₂ + H₂
Beyond simple salt formation, organosodium compounds can be generated. These compounds feature a highly polar carbon-sodium bond, making the carbon atom a strong base and nucleophile. wikipedia.orgthieme-connect.delscollege.ac.in An α-sodiocarboxylic acid derivative of this compound could theoretically be formed by deprotonation of the α-carbon using a very strong, non-nucleophilic base. thieme-connect.de
Furthermore, sodium metal is used in powerful reduction reactions like the Birch reduction, which reduces aromatic compounds. masterorganicchemistry.com Under Birch conditions (sodium metal in liquid ammonia (B1221849) with an alcohol), the 3,4-difluorophenyl ring of this compound could potentially be reduced to a non-conjugated diene. masterorganicchemistry.com Sodium metal can also be used to form organosodium compounds by reacting with organic halides in what is known as the Wurtz reaction. britannica.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of specific nuclei. For fluorinated compounds like sodium 3,4-difluorophenylacetate, a multi-nuclear approach is particularly informative.
Proton (¹H) and Carbon-13 (¹³C) NMR for Assignment and Purity
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons on the aromatic ring and the α-carbon provide key connectivity information. The presence of fluorine atoms influences the chemical shifts of nearby protons through space and through bonds.
Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts are highly sensitive to the electronic environment, with the carbon atoms directly bonded to fluorine exhibiting characteristic shifts and C-F coupling. libretexts.org Broadband proton decoupling is commonly employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a singlet for each carbon. libretexts.org The absence of extraneous peaks in both ¹H and ¹³C spectra is a primary indicator of sample purity. sigmaaldrich.comox.ac.uk The chemical shifts of common laboratory solvents and impurities are well-documented and can be used to identify potential contaminants. sigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-difluorophenylacetate Anion
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.3 | 117 - 125 |
| CH₂ | ~3.5 | ~40 |
| C=O | - | ~175 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis and Reaction Monitoring
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for the analysis of this compound. nih.govthermofisher.com Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it highly amenable to NMR detection. nih.gov A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which minimizes the likelihood of signal overlap, even in complex mixtures. thermofisher.com
In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between them (³JFF) provide definitive information about their relative positions. Furthermore, ¹⁹F NMR is an excellent quantitative technique (qNMR) for determining the purity of fluorinated compounds.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Structural Insights)
To gain deeper structural insights and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and piecing together the carbon skeleton. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of nuclei, which can be useful for confirming stereochemistry, although less critical for this specific molecule.
Solid-State NMR (ssNMR) can be utilized to study the compound in its solid, crystalline form. This technique provides information about the molecular structure and packing in the solid state, which can differ from the solution state. nptel.ac.in Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. researchgate.net Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Structure and Impurity Profiling
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). chromatographyonline.com This precision allows for the determination of the elemental formula of the parent ion and any fragment ions, providing a high degree of confidence in the compound's identity. researchgate.netnih.gov For this compound, HRMS would confirm the expected molecular weight and elemental composition. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) can influence the observed ions, such as the deprotonated molecule [M-H]⁻ or adducts with sodium [M+Na]⁺. acdlabs.commdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique used for the detection and quantification of compounds at very low concentrations. eurl-pesticides.eumdpi.comeurl-pesticides.eu It couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.
In this technique, the sample is first separated by an LC column. The eluent is then introduced into the mass spectrometer. In the first stage of MS, the parent ion of interest (in this case, the 3,4-difluorophenylacetate anion) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage of MS. mdpi.commdpi.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is extremely specific and allows for the quantification of the target compound even in complex matrices and at trace levels, making it ideal for impurity profiling. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-difluorophenylacetate |
| Tetramethylsilane |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "this compound". americanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, providing a unique fingerprint based on functional groups and their chemical environment. nih.gov
In the analysis of "this compound," IR and Raman spectra offer complementary information. kurouskilab.com The IR spectrum is particularly sensitive to polar functional groups. Key vibrational modes for the carboxylate anion (COO⁻) are prominent. The asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)) are expected in the regions of approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two wavenumbers (Δν) can provide valuable information about the coordination mode of the carboxylate group when it forms complexes with metal ions.
Research on copper(II) complexes incorporating the 3,4-difluorophenylacetate ligand has utilized Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the carboxylate group. nih.gov In these complexes, the spectra confirmed a bridging bidentate coordination mode for the carboxylate ligand. nih.gov
The presence of the difluorinated benzene (B151609) ring also gives rise to characteristic bands. The C-F stretching vibrations typically appear as strong bands in the IR spectrum, usually in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range.
Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the phenyl ring and the carbon backbone. americanpharmaceuticalreview.com The aromatic ring vibrations are often more pronounced in the Raman spectrum compared to the IR spectrum. The interpretation of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes, revealing subtle changes in structure due to polymorphism or intermolecular interactions in the solid state. researchgate.netpurdue.edu
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Technique |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Infrared |
| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1450 | Infrared |
| Aromatic C-F | C-F Stretch | 1100 - 1300 | Infrared |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Raman & Infrared |
| Aromatic C-H | C-H Stretch | > 3000 | Raman & Infrared |
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules. wikipedia.org
While the crystal structure of "this compound" itself is not widely reported in the reviewed literature, studies on its derivatives and complexes provide significant insight into its solid-state behavior. A notable example is the single-crystal X-ray analysis of binuclear copper(II) complexes with 3,4-difluorophenylacetate ligands, specifically [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(L)₂], where L is 2-methylpyridine (B31789) or 3-methylpyridine. nih.gov
These studies revealed a classic paddlewheel structural arrangement, where four 3,4-difluorophenylacetate ligands bridge two copper(II) ions. nih.gov Each copper atom exhibits a square pyramidal geometry. nih.gov This structural analysis confirms how the 3,4-difluorophenylacetate moiety coordinates with metal centers, providing a foundational understanding for the design of new metal-organic compounds.
For comparative purposes, the crystal structure of a related compound, ethyl 2-(2,4-difluorophenyl) acetate, has been determined. researchgate.net This compound crystallizes in the monoclinic space group P 1 21/c 1, with four molecules in the unit cell. researchgate.net Such data, even from a derivative, is invaluable for understanding the conformational preferences and packing motifs of the difluorophenylacetate scaffold.
Table 2: Crystallographic Data for a Copper(II) 3,4-Difluorophenylacetate Complex Derivative
| Parameter | [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(3-methylpyridine)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2319(4) |
| b (Å) | 15.5323(5) |
| c (Å) | 13.2087(4) |
| β (°) | 108.851(1) |
| Volume (ų) | 2179.31(12) |
| Z (formula units) | 2 |
| Coordination Geometry | Square pyramidal |
| Data sourced from a study on copper(II) carboxylates. nih.gov |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, SFC for Enantiomers)
Chromatographic methods are essential for the separation, purification, and purity assessment of "this compound". High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly relevant, offering high resolution and efficiency. nih.gov
The separation of 3,4-difluorophenylacetic acid from its positional isomers (e.g., 2,3-difluoro, 2,4-difluoro) is a significant analytical challenge due to their similar chemical properties. researchgate.net Research has demonstrated that reversed-phase HPLC (RPLC) can be effectively employed for this purpose. nih.gov Method validation typically includes assessments of linearity, detection limits, accuracy, and precision to ensure the reliability of the analytical results. nih.gov The choice of stationary phase, mobile phase composition (including pH and organic modifiers), and temperature are critical parameters that must be optimized to achieve separation. nih.govresearchgate.net
Furthermore, since "this compound" possesses a chiral center if the α-carbon is substituted, the separation of its enantiomers is of great importance in pharmaceutical contexts. SFC has emerged as a powerful technique for chiral separations. chiraltech.comshimadzu.com SFC often uses chiral stationary phases (CSPs) and supercritical CO₂ as the primary mobile phase, which provides advantages such as lower viscosity and higher diffusivity, leading to faster and more efficient separations compared to HPLC. shimadzu.com For acidic compounds like 3,4-difluorophenylacetic acid, anion-exchange type CSPs have shown remarkable performance in resolving enantiomers. chiraltech.com The separation mechanism involves ionic exchange and a combination of other intermolecular interactions, which can be fine-tuned by adding modifiers to the mobile phase. chiraltech.com
Table 3: Chromatographic Techniques for 3,4-Difluorophenylacetic Acid Analysis
| Technique | Application | Stationary Phase Example | Mobile Phase Components | Key Findings |
| RPLC | Isomer Separation | C18 | Acetonitrile/Water, Buffers | Effective separation of five positional isomers achieved and validated. nih.gov |
| SFC | Enantiomer Separation | Chiral (e.g., CHIRALPAK QN-AX) | Supercritical CO₂, Methanol (B129727), Additives | Anion-exchange CSPs are highly effective for resolving acidic enantiomers. chiraltech.com |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other fundamental properties with high accuracy.
Geometry optimization is a computational process to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. For 3,4-difluorophenylacetate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable arrangement of its atoms. scirp.org The optimization process adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. youtube.com
The electronic structure is significantly influenced by the two fluorine atoms on the phenyl ring. As highly electronegative atoms, they exert a strong electron-withdrawing effect, which modulates the charge distribution across the molecule. This influences the reactivity of both the aromatic ring and the carboxylate group. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's electronic transitions and reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability. scirp.org
Table 1: Predicted Geometric Parameters of 3,4-Difluorophenylacetate Anion from DFT Calculations This table presents typical data that would be generated from a DFT geometry optimization. The values are illustrative.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C-C (ring) | Aromatic carbons | ~1.39 Å |
| C-F | Phenyl C - Fluorine | ~1.35 Å |
| C-C (side chain) | Phenyl C - CH₂ | ~1.51 Å |
| C-C (side chain) | CH₂ - COO⁻ | ~1.52 Å |
| C=O | Carboxylate | ~1.26 Å |
| Bond Angles | ||
| C-C-F | Phenyl ring | ~119-121° |
| C-C-C (side chain) | Ring-CH₂-COO⁻ | ~114° |
| O-C-O | Carboxylate | ~125° |
Reaction Pathway Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition state structures, and determine activation energies. mdpi.com For a compound like 3,4-difluorophenylacetic acid, this could involve studying its synthesis, such as the conversion from a precursor, or its potential degradation pathways.
A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. figshare.com Locating this structure is crucial for understanding reaction kinetics. The difference in energy between the reactants and the transition state defines the activation energy (Ea), a key parameter in determining the reaction rate. mdpi.com Such studies can clarify, for example, the mechanism of nucleophilic substitution on the phenyl ring or reactions involving the carboxylate group.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step from DFT Calculations This table demonstrates the kind of data generated from a reaction pathway analysis.
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | Starting materials | 0 |
| Transition State (TS) | Highest energy point on pathway | +85 |
| Products | Final materials in the step | -20 |
| Calculated Barrier | ||
| Activation Energy (Ea) | Energy (TS) - Energy (Reactants) | 85 kJ/mol |
Spectroscopic Property Prediction
DFT is a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. chemrxiv.org Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra in the UV-Visible range by modeling the transitions between electronic states. scirp.org
Vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman, can also be simulated. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum is generated. chemrxiv.org These predicted frequencies for characteristic functional groups (e.g., C=O stretch of the carboxylate, C-F stretches on the phenyl ring) can be correlated with experimental peaks to aid in spectral assignment. mdpi.com
Table 3: Hypothetical Comparison of Experimental and DFT-Predicted Vibrational Frequencies This table illustrates how computational data is used to assign experimental spectroscopic signals.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Predicted DFT (cm⁻¹) | Assignment |
| C=O Stretch | ~1690-1710 | ~1705 | Carboxylic Acid Dimer |
| C-F Stretch | ~1200-1280 | ~1245, ~1260 | Aromatic C-F Bonds |
| C-O Stretch | ~1290-1320 | ~1305 | Carboxylic Acid |
| O-H Bend | ~1400-1440 | ~1420 | Carboxylic Acid |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations calculate the motion of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is particularly useful for studying large systems, conformational changes, and properties in solution. nih.gov
While the phenyl ring of 3,4-difluorophenylacetate is rigid, the molecule possesses conformational flexibility primarily due to rotation around the single bond connecting the phenyl ring to the methylene (B1212753) (-CH₂-) group. MD simulations can explore the conformational landscape by simulating the molecule's movements over a period of time. researchgate.netnih.gov
By analyzing the simulation trajectory, researchers can identify the most frequently adopted conformations, which correspond to low-energy states. The analysis often focuses on the distribution of key dihedral angles to understand the rotational preferences and the energy barriers between different conformations. This information is crucial as the molecule's conformation can influence its interactions with other molecules, such as biological receptors or solvent molecules. researchgate.net
In a solution, particularly an aqueous one, Sodium 3,4-difluorophenylacetate dissociates into a sodium cation (Na⁺) and a 3,4-difluorophenylacetate anion. MD simulations are exceptionally well-suited to study the interactions of these ions with solvent molecules. nih.gov These simulations can reveal the detailed structure of the solvation shells—the layers of solvent molecules that arrange themselves around each ion. mdpi.comosti.gov
Key properties derived from these simulations include radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from the ion. mdpi.com Integrating the RDF gives the coordination number, or the average number of solvent molecules in the first solvation shell. nih.gov This analysis provides a molecular-level picture of how the ions are stabilized by the solvent, which is fundamental to understanding their chemical behavior in solution.
Table 4: Typical Solvation Properties from MD Simulation of Ions in Water This table presents representative data obtained from MD simulations of ion solvation.
| Ion | Property | Description | Typical Value |
| Na⁺ | First Shell Coordination Number | Average number of water molecules directly coordinating the ion. nih.gov | 4-6 |
| Ion-Oxygen Distance (rNa-O) | Average distance from the Na⁺ ion to the oxygen of water in the first shell. osti.gov | ~2.4 Å | |
| COO⁻ (anion) | First Shell Coordination Number | Average number of water molecules hydrogen-bonding to the carboxylate group. | 5-7 |
| Hydrogen Bond Distance (rO-H) | Average distance of the hydrogen bond between water and the carboxylate oxygen. mdpi.com | ~1.8 Å |
Quantum Chemical Studies on Fluorine Effects
The presence of two fluorine atoms on the phenyl ring is the most significant structural feature of 3,4-difluorophenylacetate, profoundly influencing its electronic properties and chemical reactivity. Quantum chemical studies are essential for dissecting these effects.
The influence of fluorine substituents on an aromatic ring is a classic example of competing electronic effects: induction and resonance. researchgate.net
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect. libretexts.orgnih.gov It pulls electron density away from the benzene (B151609) ring through the sigma (σ) bonds. In 3,4-difluorophenylacetate, the two fluorine atoms synergistically decrease the electron density of the aromatic ring, which in turn influences the acidity of the parent carboxylic acid and the reactivity of the entire molecule. nih.gov This withdrawal of electrons makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzene. researchgate.net
Table 1: Comparison of Electronic Effects of Substituents This table illustrates the qualitative electronic effects of different functional groups on an aromatic ring.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|
| -F, -Cl, -Br | Strong Withdrawing (-I) | Weak Donating (+R) | Deactivating |
| -NO₂ | Strong Withdrawing (-I) | Strong Withdrawing (-R) | Strongly Deactivating |
| -CH₃ | Weak Donating (+I) | None (Hyperconjugation) | Activating |
The carbon-fluorine (C-F) bond is a cornerstone of organofluorine chemistry, renowned for its exceptional strength and stability. nih.gov
Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. This inherent strength imparts significant thermal and chemical stability to fluorinated compounds like 3,4-difluorophenylacetate. nih.gov Computational approaches, including quantum mechanics calculations, are used to determine the precise bond energies and lengths, confirming this stability. nih.govresearchgate.net
Bond Polarity and Reactivity: While strong, the C-F bond is highly polarized due to the large difference in electronegativity between carbon and fluorine. nih.gov This polarity makes the fluorine atoms poor hydrogen bond acceptors in a solvated environment and contributes to what is known as polar hydrophobicity. nih.gov Although cleavage of the C-F bond is energetically demanding and requires harsh conditions or specific enzymatic pathways, its polarization is a key factor in defining the molecule's interaction with its environment. nih.gov
Table 2: Typical Average Bond Energies This table provides a comparison of the C-F bond energy with other carbon-halogen and C-H bonds, highlighting its superior strength.
| Bond | Average Bond Energy (kJ/mol) |
|---|---|
| C-F | 485 |
| C-H | 413 |
| C-Cl | 339 |
| C-Br | 285 |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, the arrangement of molecules within a crystal lattice is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. frontiersin.orgrsc.org This method maps the electron distribution of a molecule within its crystal environment to generate a unique surface.
The analysis provides two primary outputs:
d_norm Surface: A color-mapped surface where red spots indicate close intermolecular contacts (shorter than the sum of van der Waals radii), blue spots indicate longer contacts, and white areas represent contacts at the van der Waals distance. nih.gov
For this compound, a Hirshfeld analysis would likely reveal the following key interactions, similar to those found in other crystalline sodium salts: nih.gov
O···H/H···O Contacts: These are expected to be among the most significant interactions, arising from hydrogen bonds between the carboxylate oxygen atoms and hydrogen atoms on adjacent molecules. rsc.orgscirp.org
Na···O Contacts: Strong ionic interactions between the sodium cation and the negatively charged oxygen atoms of the carboxylate group are fundamental to the crystal structure. nih.gov
H···H Contacts: These van der Waals forces are ubiquitous and typically account for a large portion of the Hirshfeld surface area due to the abundance of hydrogen atoms on the molecular surface. rsc.orgscirp.org
Contacts involving Fluorine: The analysis would also quantify weaker interactions involving the fluorine atoms, such as F···H and F···F contacts, which are crucial for understanding the role of fluorination in crystal packing.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on analyses of structurally similar compounds, this table presents a plausible breakdown of interactions for this compound.
| Interaction Type | Plausible Percentage Contribution |
|---|---|
| H···O/O···H | 40 - 50% |
| H···H | 20 - 30% |
| Na···O/O···Na | 10 - 20% |
| C···H/H···C | 5 - 10% |
| F···H/H···F | 3 - 8% |
Charge Distribution and Reactivity Prediction Models
Quantum chemical methods provide deep insights into the electron distribution within a molecule, which is fundamental to predicting its reactivity. mdpi.com Techniques based on Density Functional Theory (DFT) are commonly used to generate models that describe a molecule's electronic landscape. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It identifies electron-rich and electron-poor regions. For this compound, the MEP surface would show a deep red region (high negative potential) around the carboxylate oxygens, indicating this area is the primary site for interaction with the sodium cation and other electrophiles. The aromatic ring would exhibit a more complex potential surface due to the electron-withdrawing fluorine atoms. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. chemrxiv.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. chemrxiv.org For 3,4-difluorophenylacetate, the HOMO is likely localized on the electron-rich carboxylate group, while the LUMO may be distributed over the electron-deficient difluorinated phenyl ring.
Table 4: Key Molecular Descriptors from Quantum Chemical Calculations This table lists important theoretical descriptors and their significance in predicting the chemical behavior of a molecule like this compound.
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy means a better electron donor. |
| LUMO Energy | Indicates electron-accepting ability; lower energy means a better electron acceptor. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. chemrxiv.org |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken/NBO Charges | Provides the partial charge on each atom, offering a detailed view of electron distribution. |
| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. nih.gov |
Advanced Applications in Chemical Sciences
Role as a Chemical Building Block for Complex Molecule Synthesis
The difluorinated phenylacetic acid framework is a key component in the construction of more intricate molecular architectures, particularly those containing fluorine, which are of significant interest in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.com
3,4-Difluorophenylacetic acid and its derivatives are instrumental in synthesizing a variety of fluorinated heterocyclic and carbocyclic systems. The reactivity of the carboxylic acid group, coupled with the electronic influence of the fluorine atoms, allows for its participation in numerous cyclization reactions.
For instance, it is a precursor in the synthesis of fluorinated coumarin (B35378) derivatives. Research has demonstrated the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamates which are N-acylated with fluorinated phenylacetic acid analogues to create potent steroid sulfatase (STS) inhibitors. sigmaaldrich.com Another significant application is in the creation of fluorinated quinolones. The intramolecular alkylation of 3-chloro-N-(3,4-difluorophenyl)-propionamide in the presence of aluminum chloride yields 6,7-difluoro-3,4-dihydro-1H-quinolin-2-one, a key intermediate for antibacterial agents. fluorine1.ru
Furthermore, the general strategies for synthesizing fluorinated heterocycles often involve cycloaddition reactions where fluorinated building blocks are essential. nih.govresearchgate.net The 3,4-difluorophenylacetyl group can be incorporated to produce complex structures like fluorinated 1-indanylidene acetamides, which have potential as central action muscle relaxants, starting from the corresponding difluoro-1-indanone. fluorine1.ru
The introduction of fluorinated moieties like the 3,4-difluorophenylacetate group into polymer backbones can significantly alter and enhance the material's properties. The high electronegativity and unique characteristics of fluorine atoms lead to polymers with improved thermal stability, chemical resistance, and specific electronic features.
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Polymers
| Property | Fluorinated Polymer | Non-Fluorinated Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Poor |
| Mechanical Strength | Superior | Standard |
This table is based on general findings from research into fluorinated polymers.
Precursor in Materials Chemistry Research
Sodium 3,4-difluorophenylacetate serves as a valuable precursor in the burgeoning field of materials chemistry, where precise control over molecular structure and electronic properties is paramount for developing next-generation materials for electronics and energy storage. mdpi.comgoogle.comnih.gov
The strategic placement of fluorine atoms on aromatic cores is a powerful tool for tuning the electronic properties of organic semiconductor materials like phenacenes. beilstein-journals.org The introduction of fluorine significantly affects their electronic features and both molecular and crystalline structures. beilstein-journals.orgresearchgate.net
Key effects of fluorination on phenacenes include:
Energy Level Modulation : Fluorination systematically lowers the energy levels of the molecular orbitals (HOMO and LUMO) by approximately 0.7–0.8 eV compared to the parent phenacenes. This is achieved without significantly altering the energy gaps or the symmetry of the orbitals. beilstein-journals.org
Enhanced Stability : The high electronegativity of fluorine atoms decreases the electron density of the phenacene π-system, which in turn enhances the material's resistance to aerial oxidation. lookchem.comoup.com
Altered Intermolecular Interactions : While fluorination has a minimal effect on the electronic spectra in solution, it markedly impacts solid-state properties. beilstein-journals.orgresearchgate.net The fluorescence bands of fluorinated phenacenes in the solid state are significantly red-shifted and broadened, suggesting different crystalline packing motifs and stronger intermolecular interactions in the excited state. beilstein-journals.orgbeilstein-journals.org This change is partly due to the potential for C-H···F interactions, which can influence the solid-state packing. lookchem.com
Solubility Enhancement : The introduction of fluorine atoms can improve the solubility of phenacenes in organic solvents without sacrificing the planarity of the molecule, which is crucial for effective π–π stacking in electronic devices. lookchem.comoup.com
Table 2: Effect of Fluorination on the Electronic Spectra of Phenacenes in CHCl₃
| Compound Family | Absorption Band Shift (Compared to Parent) | Fluorescence Band Shift (Compared to Parent) |
|---|---|---|
| F₈-Phenacenes | Red-shifted by ~5–6 nm | Red-shifted by ~3–5 nm |
Data derived from studies on octafluorinated phenacenes. beilstein-journals.orgbeilstein-journals.org
The unique properties of fluorine make it a key element in developing advanced materials for energy storage, particularly for sodium-ion batteries, which are a promising alternative to lithium-ion technology. nih.govnih.gov Fluorination is used in both electrodes and electrolytes to improve battery performance. researchgate.net
Fluorinated scaffolds offer several advantages for sodium metal anodes:
Dendrite Suppression : A major challenge in sodium metal batteries is the growth of sodium dendrites, which can cause short circuits and battery failure. Fluorinated porous frameworks have been shown to promote uniform sodium deposition, leading to dendrite-free anodes and significantly longer cycle life. nih.govscribd.com
Enhanced Sodiophilicity : Fluorinated surfaces exhibit high affinity for sodium ions. This "sodiophilicity" ensures uniform plating and stripping of sodium, which is crucial for stable and efficient battery operation. nih.govscribd.com
In one study, a fluorinated porous framework enabled an anode-free sodium battery to cycle stably for 400 cycles with a high average coulombic efficiency of up to 99.7%. nih.gov Proof-of-concept pouch cells using such technology have demonstrated high energy densities and robust cycling, highlighting the practical potential of fluorinated materials in next-generation energy storage. nih.gov
Catalytic Applications in Organic Synthesis (e.g., in Metal-Catalyzed Cross-Coupling Reactions)
While not a catalyst itself, this compound and its derivatives are important substrates in metal-catalyzed reactions, which are cornerstones of modern organic synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and advanced materials. mdpi.com
Derivatives of 3,4-difluorophenylacetic acid, such as the corresponding aryl halides or boronic acids, can serve as key coupling partners in these reactions. The electronic properties conferred by the difluoro-substitution pattern can influence the reactivity of these substrates in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. For example, a palladium-catalyzed coupling reaction has been utilized in the synthesis of complex molecules involving a methyl (3,4-difluorophenyl)acetate derivative. googleapis.com
Furthermore, the broader concept of using sodium salts as precursors for catalytic species is an active area of research. For instance, sodium silylsilanolates have been developed as effective precursors for generating silylcopper species. rsc.org These silylcoppers are versatile reagents in copper-catalyzed reactions. This principle of using a sodium salt to generate a reactive organometallic species could potentially be extended to other systems, highlighting the role of precursor compounds like this compound in advancing catalytic methodologies.
Bio-Inspired Chemical Transformations and Biocatalysis
The application of this compound and its derivatives in biocatalysis and bio-inspired chemistry often focuses on elucidating chemical mechanisms rather than solely achieving a biological outcome.
Enzymatic Reactions: The esterification of 3,4-difluorophenylacetic acid can be catalyzed by enzymes such as lipases in non-aqueous media. vulcanchem.com Studying the kinetics and mechanism of such biocatalytic transformations provides insight into enzyme-substrate interactions. The fluorine atoms act as subtle electronic probes, altering the acidity of the alpha-protons and the electrophilicity of the carbonyl carbon, which can affect the rates of acylation and deacylation steps in the enzyme's catalytic cycle.
Probing Enzyme Active Sites: Fluorinated analogs like 3,4-difluorophenylacetic acid are used to synthesize inhibitors for enzymes such as steroid sulfatase. sigmaaldrich.com The mechanism of inhibition can be studied through molecular modeling and kinetic analysis. The difluoro-substituted phenyl ring can form specific interactions (e.g., halogen bonding, dipole-dipole) with amino acid residues in the enzyme's active site, which would not be possible with non-fluorinated analogs. These interactions can be characterized crystallographically or through computational chemistry to elucidate the precise binding mode and the chemical basis for the inhibitor's potency and selectivity.
Bio-Inspired Coordination Chemistry: The 3,4-difluorophenylacetate anion can be used as a ligand to create metal complexes that mimic biological systems. For example, copper(II) complexes containing this ligand have been synthesized and their interaction with DNA studied. nih.gov Spectroscopic titration and viscometry studies revealed a mixed binding mode involving both partial intercalation of the aromatic ring between DNA base pairs and groove binding. nih.gov From a chemical mechanism perspective, the electron-withdrawing fluorine atoms modify the electronic structure of the phenyl ring, influencing the strength of the π-π stacking interactions essential for intercalation. This allows researchers to systematically study how ligand electronics govern the mechanism of DNA binding in metallodrug candidates.
Q & A
Q. What synthetic routes are available for preparing Sodium 3,4-difluorophenylacetate, and how can reaction conditions be optimized for yield and purity?
this compound can be synthesized via neutralization of 3,4-difluorophenylacetic acid with sodium hydroxide. Key steps include:
- Acid activation : Pre-dry the parent acid under vacuum to remove residual moisture.
- Stoichiometric neutralization : Use a 1:1 molar ratio of acid to NaOH in aqueous or ethanol-water mixtures.
- Crystallization : Slow evaporation at 4°C enhances crystal formation. Monitor pH to avoid overbasification, which may degrade fluorinated aromatic rings.
- Yield optimization : Adjust solvent polarity (e.g., ethanol/water ratios) and temperature gradients during recrystallization .
Q. What analytical methods are most effective for confirming the structural integrity of this compound?
- NMR spectroscopy : NMR is critical for distinguishing fluorine substitution patterns (e.g., 3,4- vs. 2,4-difluoro isomers). NMR can resolve aromatic proton splitting due to fluorine’s electronegativity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]) and detects impurities.
- Melting point analysis : Compare observed mp (e.g., 68–70°C for analogous compounds) with literature values to assess purity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use anhydrous solvents in reactions to avoid decomposition. Monitor for discoloration, which indicates degradation.
- Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. What mechanistic insights explain the decarboxylation behavior of this compound under thermal or acidic conditions?
- Thermal decarboxylation : At temperatures >150°C, the carboxylate group releases CO, forming 3,4-difluorotoluene. Kinetic studies using TGA-DSC can determine activation energy.
- Acid-catalyzed pathways : In acidic media (pH <3), protonation of the carboxylate precedes decarboxylation. Isotopic labeling () tracks carbon fate in reaction products .
Q. How do fluorine substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Electron-withdrawing effects : Fluorine atoms reduce electron density on the aromatic ring, altering regioselectivity in Suzuki-Miyaura couplings.
- Computational modeling : DFT calculations (e.g., Mulliken charges) predict reactive sites. Validate with experimental data (e.g., X-ray crystallography of reaction intermediates) .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Systematic solubility profiling : Use shake-flask methods with HPLC quantification in solvents (e.g., water, DMSO, THF) at 25°C and 37°C.
- Hansen solubility parameters : Compare experimental data with theoretical predictions to identify outliers.
- Co-solvency effects : Test binary solvent systems (e.g., water-ethanol) to enhance solubility for biological assays .
Q. How can researchers differentiate this compound from isomeric or structurally similar fluorophenylacetates?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., 0.1% TFA in acetonitrile/water).
- Vibrational spectroscopy : IR and Raman spectra highlight unique C-F stretching modes (1050–1150 cm) and carboxylate vibrations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
